molecular formula C17H16ClN5O2 B2355339 5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1794959-95-7

5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2355339
CAS RN: 1794959-95-7
M. Wt: 357.8
InChI Key: JHSSTKGZRJXHIG-UHFFFAOYSA-N
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Description

The compound “5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with an amide group at the 4-position and an amino group at the 5-position. The amide group is further substituted with a 4-ethoxyphenyl group, and the amino group is substituted with a 3-chlorophenyl group .


Molecular Structure Analysis

The presence of the triazole ring and the various substituents likely contribute to the overall polarity of the molecule. The amide group can participate in hydrogen bonding, which could influence the compound’s solubility and reactivity .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the chlorine atom on the phenyl ring could be replaced through a nucleophilic aromatic substitution reaction. The amide group could be hydrolyzed under acidic or basic conditions .

Safety and Hazards

Without specific information, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate personal protective equipment, and exposure should be minimized .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Its potential biological activity could also be explored, given the known activities of other triazole derivatives .

properties

CAS RN

1794959-95-7

Molecular Formula

C17H16ClN5O2

Molecular Weight

357.8

IUPAC Name

5-(3-chloroanilino)-N-(4-ethoxyphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16ClN5O2/c1-2-25-14-8-6-12(7-9-14)20-17(24)15-16(22-23-21-15)19-13-5-3-4-11(18)10-13/h3-10H,2H2,1H3,(H,20,24)(H2,19,21,22,23)

InChI Key

JHSSTKGZRJXHIG-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl

solubility

not available

Origin of Product

United States

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